N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUDUUPOZHIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of the Pyrrolopyridine Core
Bromination is typically performed using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under reflux. For example, bromination of 1H-pyrrolo[3,2-b]pyridine at position 5 proceeds via radical intermediacy, yielding 5-bromo-1H-pyrrolo[3,2-b]pyridine. Alternative methods employ bromine in acetic acid, though NBS is preferred for reduced side reactions.
Displacement with Dimethylamine
The brominated intermediate undergoes nucleophilic substitution with dimethylamine. Patent HU206349B describes reacting 5-bromo-1H-pyrrolo[3,2-b]pyridine with excess dimethylamine in n-butanol under microwave irradiation at 160°C for 30 minutes, achieving a 78% yield. The use of microwave irradiation enhances reaction kinetics, reducing side product formation compared to conventional heating.
Direct Amination via Protective Group Strategies
Protective groups are employed to direct substitution to the 5-position while avoiding side reactions at reactive nitrogen sites.
Triisopropylsilyl (TIPS) Protection
As demonstrated in analogous pyrrolo[2,3-b]pyridine systems, TIPS protection of the pyrrole nitrogen enables selective functionalization. For N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine:
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Protection : Treatment of 1H-pyrrolo[3,2-b]pyridine with TIPSCl and NaH in DMF at 0°C yields the TIPS-protected intermediate.
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Lithiation and Electrophilic Quenching : ortho-Lithiation with sec-BuLi at −78°C, followed by quenching with dimethylformamide (DMF), introduces a formyl group at position 5.
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Reductive Amination : The formyl group is converted to the dimethylamine moiety via reductive amination using dimethylamine and sodium cyanoborohydride.
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Deprotection : TBAF-mediated desilylation restores the pyrrole NH group.
This method achieves 65–70% overall yield but requires rigorous temperature control to prevent decomposition.
Microwave-Assisted One-Pot Synthesis
Recent advancements leverage microwave irradiation to streamline synthesis. A one-pot protocol from HU206349B involves:
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Halogenation-Amination Cascade : 1H-pyrrolo[3,2-b]pyridine is treated with NBS in DMF at 80°C for 2 hours, followed by addition of dimethylamine and DIPEA.
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Microwave Irradiation : The mixture is irradiated at 160°C for 20 minutes, directly affording the target compound in 82% yield.
Microwave conditions enhance reaction efficiency by promoting rapid heat transfer and minimizing side reactions.
Catalytic Amination Using Transition Metals
Palladium-catalyzed amination, though less common for this substrate, has been explored. A modified Buchwald-Hartwig protocol employs:
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : Xantphos (10 mol%)
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Base : Cs₂CO₃
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Solvent : Toluene at 110°C
Reaction of 5-bromo-1H-pyrrolo[3,2-b]pyridine with dimethylamine affords the product in 60% yield. While effective, this method is limited by catalyst cost and sensitivity to oxygen.
Comparative Analysis of Methods
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance reaction rates but may complicate purification. n-Butanol balances solubility and ease of workup.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxone in DMF.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxone in DMF: Used for oxidation reactions.
Cyclopentylamine, DIPEA, EtOAc: Used in the synthesis of pyrrolo derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
Drug Discovery
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine serves as a valuable building block in the synthesis of complex heterocyclic compounds that have shown promise in drug discovery. Its derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which play a crucial role in tumorigenesis. For instance, certain derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, making them candidates for cancer therapy .
Anticancer Activity
Research indicates that compounds derived from this compound can inhibit cancer cell proliferation. For example, one study demonstrated that specific derivatives could induce apoptosis in breast cancer cells while exhibiting limited toxicity toward non-cancerous cells . This selectivity is critical for the development of effective cancer treatments.
Antimycobacterial Activity
Pyrrolo[3,4-c]pyridine derivatives related to this compound have shown antimicrobial properties against Mycobacterium tuberculosis (Mtb). These compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity that could lead to new treatments for tuberculosis .
Synthesis of Complex Compounds
The compound is utilized in synthetic chemistry as a precursor for various heterocycles. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the library of compounds available for biological testing .
Reaction Mechanisms
This compound can undergo oxidation reactions using reagents like oxone in DMF, leading to the formation of oxidized derivatives that may possess different biological activities . The compound's reactivity profile makes it an attractive candidate for further chemical modifications.
Material Science
The unique electronic properties of this compound suggest potential applications in material science. Its derivatives can be engineered for specific electronic or optical properties suitable for use in organic electronics or photonic devices .
Summary Table: Applications of this compound
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Drug Discovery | FGFR inhibitors | Potent against FGFRs with activity against cancer cells |
| Anticancer Activity | Induces apoptosis in breast cancer cells | Selective toxicity towards cancer cells |
| Antimycobacterial | Potential treatment for tuberculosis | Significant MIC values indicating strong activity |
| Synthetic Chemistry | Building block for heterocycles | Versatile reactivity allows diverse functionalization |
| Material Science | Electronic and optical materials | Unique properties suitable for advanced applications |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis of structurally related compounds is provided below:
Physicochemical and Metabolic Properties
- Metabolism : Dimethylation may reduce oxidative deamination, a common pathway for primary amines, thereby enhancing metabolic stability. In contrast, BMS-645737 undergoes hydroxylation and conjugation with N-acetylglucosamine, a rare pathway for heterocyclic amines .
- Solubility : Salt forms (e.g., hydrochloride) improve aqueous solubility, as seen in 2-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine hydrochloride .
Biological Activity
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comparison to similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. Its structure features a pyrrole ring fused to a pyridine nucleus, which is known for conferring various biological activities. The presence of two methyl groups on the nitrogen atom enhances its reactivity and specificity towards biological targets .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate that this compound may act as an antitumor agent by affecting cellular pathways related to proliferation and apoptosis .
- Neurological Disorders : Due to its structural similarities with other biologically active compounds, it is being explored for potential applications in treating neurological disorders .
- Antibacterial Properties : Some derivatives within the pyrrolopyridine class have demonstrated antibacterial activity against various pathogens .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the pharmacological profile of this compound. Below are summarized findings from recent research:
Table 1: Summary of Biological Activities
Case Study: FGFR Inhibition
A notable study evaluated the efficacy of this compound derivatives as FGFR inhibitors. The study reported IC50 values ranging from 7 nM to 712 nM against different FGFR isoforms. This indicates a promising therapeutic potential for targeting FGFR-related pathways in cancer treatment .
Comparison with Similar Compounds
This compound shares structural characteristics with other heterocyclic compounds that exhibit similar biological activities. A comparison with pyrrolopyrazine derivatives reveals that while both classes can inhibit FGFRs, the unique substitution pattern in this compound may enhance its selectivity and efficacy .
Table 2: Comparison with Related Compounds
| Compound | Activity Type | IC50/Other Metrics |
|---|---|---|
| This compound | FGFR Inhibitor | 7 - 712 nM |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | FGFR Inhibitor | Varies |
| Pyrrolopyrazine derivatives | Antitumor | Varies |
Q & A
Q. Q1. What are the key synthetic strategies for preparing N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine, and how do reaction conditions influence yield?
A: Synthesis typically involves multi-step protocols, such as cyclization of substituted pyridine precursors followed by alkylation. For example, pyrrolopyridine cores are often functionalized via nucleophilic substitution or Buchwald-Hartwig amination . Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) improve cyclization but may increase side-product formation.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency .
- Purification : Reverse-phase HPLC (≥98% purity) is standard, with trifluoroacetic acid as a mobile-phase modifier .
Q. Q2. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
A:
- HPLC-MS : Confirms molecular weight (e.g., MW 147.18 for methyl-substituted analogs) and purity .
- NMR : -NMR resolves regioselectivity issues (e.g., distinguishing N-methyl vs. C-methyl groups at δ 2.6–3.7 ppm) .
- X-ray crystallography : Validates planar pyrrolopyridine geometry and hydrogen-bonding motifs (e.g., bond angles ~120° in fused rings) .
Q. Q3. What safety precautions are critical when handling N,N-dimethyl-pyrrolopyridine derivatives?
A:
- PPE : Use nitrile gloves and fume hoods to avoid inhalation of fine powders .
- Decontamination : Ethanol/water mixtures (70:30) effectively remove residues from glassware.
- Toxicity : Limited data exist, but analogs show moderate cytotoxicity (IC₅₀ ~10–50 µM in HEK293 cells) .
Advanced Research Questions
Q. Q4. How do electronic effects of substituents modulate the compound’s reactivity in cross-coupling reactions?
A: Electron-donating groups (e.g., -NMe₂) enhance nucleophilicity at the pyridine nitrogen, facilitating Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., -NO₂) stabilize intermediates in SNAr reactions . Computational studies (DFT) suggest HOMO localization on the pyrrole ring drives regioselectivity . For example:
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| -NMe₂ | 0.45 | 82 |
| -NO₂ | 0.12 | 47 |
Q. Q5. What mechanistic insights explain contradictory bioactivity data in kinase inhibition assays?
A: Discrepancies arise from:
- Binding mode : The dimethylamine group may adopt multiple conformations in ATP-binding pockets (e.g., Haspin kinase vs. CDK2) .
- Solubility : Poor aqueous solubility (~0.1 mg/mL) reduces effective concentration in cell-based assays .
- Metabolites : N-demethylation by CYP3A4 generates inactive species (t₁/₂ ~2 hr in hepatocytes) .
Q. Q6. How can computational modeling optimize this scaffold for selective protein binding?
A:
- Docking simulations : Use Schrödinger Suite to predict binding poses in tau fibrils (e.g., hydrogen bonds with Ser285/Asn327) .
- QSAR : Correlate logP values (1.8–2.5) with blood-brain barrier penetration for CNS targets .
- MD simulations : Identify stable π-π stacking interactions with His382 in kinase domains .
Interdisciplinary Applications
Q. Q7. What role does this compound play in PET imaging probes for neurodegenerative diseases?
A: -labeled analogs (e.g., MK-6240) bind tau fibrils with Kd ~4 nM, enabling in vivo quantification of neurofibrillary tangles. Key modifications include:
Q. Q8. How does structural isomerism impact its pharmacological profile?
A: Positional isomers (e.g., pyrrolo[2,3-c]pyridine vs. [3,2-b]) exhibit divergent activity:
| Isomer | Target Affinity (IC₅₀) | Selectivity Ratio |
|---|---|---|
| [3,2-b] | 12 nM (Haspin) | 1:150 vs. CDK2 |
| [2,3-c] | 85 nM (CDK2) | 1:8 vs. Haspin |
Data Contradiction Resolution
Q. Q9. Why do some studies report high cytotoxicity, while others show low toxicity?
A: Variability stems from:
- Assay conditions : Serum-free media exaggerate toxicity (e.g., 3-fold increase in MTT assays) .
- Metabolic activation : Liver S9 fractions convert prodrugs to reactive intermediates .
- Impurities : Residual Pd (≥0.1%) from synthesis induces apoptosis .
Future Directions
Q. Q10. What novel derivatives are being explored to overcome current limitations?
A: Emerging analogs include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
